Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352926-02-3
VCID: VC2569409
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)C2NC
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS No.: 1352926-02-3

Cat. No.: VC2569409

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate - 1352926-02-3

Specification

CAS No. 1352926-02-3
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3
Standard InChI Key SSLHAXMFLXPQSV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2NC
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2NC

Introduction

Chemical Structure and Properties

Basic Information

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is characterized by its azabicyclic structure with specific functional groups that determine its chemical behavior and potential applications. The table below summarizes its key properties:

PropertyValue
CAS Number1352926-02-3
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
MDL NumberMFCD21099568
Purity (typical commercial)95%

The compound features a 3-azabicyclo[3.1.0]hexane ring system, which is a bicyclic structure containing one nitrogen atom within the ring. This nitrogen atom contributes to the compound's classification as an azabicyclic compound. The tert-butyl group serves as a protecting group for the carboxylic acid moiety, while the methylamino group at the 6-position adds additional functionality to the molecule.

Structural Features

The molecule contains several key structural features that contribute to its chemical properties and potential biological activities:

  • A 3-azabicyclo[3.1.0]hexane ring system as the core structure

  • A methylamino group (-NHCH3) at position 6

  • A tert-butyl carboxylate group at position 3, acting as a protecting group

This unique combination of structural elements creates a three-dimensional configuration that influences the compound's ability to interact with various molecular targets.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate include:

  • Appearance: Typically a crystalline solid

  • Solubility: Generally soluble in common organic solvents including dichloromethane and tetrahydrofuran

  • Storage Requirements: Should be kept in a dark place, sealed in a dry environment, at 2-8°C

  • Reactivity: The methylamino group can participate in various reactions including nucleophilic substitutions and hydrogen bonding with potential biological targets

  • Stability: The tert-butyl group provides protection for the carboxylic acid functionality but can be cleaved under acidic conditions

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step organic synthesis processes. Key steps in the synthesis include:

  • Formation of the azabicyclo[3.1.0]hexane ring system

  • Introduction of the methylamino group at position 6

  • Protection of the nitrogen at position 3 with a tert-butyl carboxylate group

The synthetic route generally requires careful control of reaction conditions to ensure high yields and stereoselectivity. Common solvents used in these reactions include dichloromethane or tetrahydrofuran, with bases like sodium hydride or potassium carbonate facilitating various reaction steps.

Chemical Reactivity

The reactivity of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is largely determined by its functional groups:

  • Methylamino Group: Can participate in:

    • Nucleophilic substitution reactions

    • Alkylation reactions

    • Formation of amides and other derivatives

    • Hydrogen bonding interactions with biological targets

  • Tert-butyl Carboxylate Group:

    • Acts as a protecting group for the nitrogen atom

    • Can be selectively cleaved under acidic conditions

    • Provides steric hindrance that can influence reaction pathways

  • Azabicyclic Core:

    • Provides conformational rigidity to the molecule

    • Contains stereogenic centers that influence three-dimensional structure

    • Contributes to specific binding interactions with potential biological targets

Applications in Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a significant role in pharmaceutical development due to its unique structure and versatility:

  • It serves as a building block in the creation of complex drug candidates

  • The azabicyclic structure allows for specific interactions with biological targets

  • Its conformational rigidity can enhance binding selectivity and potency

  • The functional groups present provide sites for further modification and optimization

Neurological Applications

Research indicates that compounds with similar azabicyclic structures have shown promise in neurological applications. These compounds may exhibit affinity for specific receptors and can influence various neurochemical processes . The potential applications include:

  • Development of compounds targeting dopamine or serotonin receptors

  • Creation of molecules that modulate neurotransmission pathways

  • Synthesis of potential therapeutic agents for neurological disorders

Research by Cravatt and colleagues has explored related azabicyclic structures in the context of enzyme inhibition, suggesting potential applications for compounds with this structural backbone in targeting specific biological pathways .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate. The table below compares key related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate273206-92-1C10H18N2O2198.26Primary amine instead of methylamino
Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate1272425-00-9C11H20N2O2212.29Aminomethyl group instead of methylamino
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate1540700-97-7C10H17NO3199.25Hydroxy group instead of methylamino
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate-C11H19NO2197.27Different ring size and no amino group

These structural variations can significantly impact the chemical reactivity, biological activity, and pharmacokinetic properties of the compounds, highlighting the importance of subtle structural modifications in drug design.

Related Research Findings

Research on similar azabicyclic compounds has revealed potential applications in pharmaceutical development:

  • Studies on 1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivatives have demonstrated activity as triple reuptake inhibitors, showing affinity for serotonin, norepinephrine, and dopamine transporters

  • Investigations of azabicyclic compounds have shown potential for high in vitro potency and selectivity at various molecular targets

  • Some azabicyclic compounds have demonstrated good bioavailability and brain penetration properties, making them promising candidates for central nervous system therapeutics

Current Research Status

Research Applications

Current research involving tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate and related compounds focuses on:

  • Use as a building block in complex organic synthesis

  • Development of compounds targeting specific neurological pathways

  • Structure-activity relationship studies to optimize biological activity

  • Creation of molecular libraries for drug discovery screening

Knowledge Gaps

Despite its potential applications, several knowledge gaps remain in our understanding of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate:

  • Detailed mechanistic studies on its interactions with specific biological targets

  • Comprehensive physical and spectroscopic characterization data

  • Systematic structure-activity relationship studies with various structural modifications

  • In vivo pharmacokinetic and toxicological profiles

These gaps represent opportunities for future research to further elucidate the properties and potential applications of this compound.

Future Research Directions

Emerging Technologies

Advances in technologies that may impact research on this compound include:

  • High-throughput screening methods to rapidly assess biological activity

  • Computer-aided drug design to predict structure-activity relationships

  • Advanced synthetic methodologies to create previously inaccessible derivatives

  • Improved analytical techniques for detailed structural characterization

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